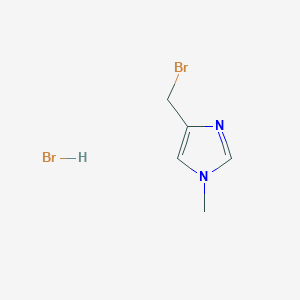
4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, also known as BMIM·HBr, is a chemical compound that has been widely used in scientific research for its unique properties. BMIM·HBr is a white crystalline powder that is soluble in water and other polar solvents. This compound has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In
Wissenschaftliche Forschungsanwendungen
CO2 Capture Using Ionic Liquids
One significant application of derivatives related to 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is in the development of ionic liquids for CO2 capture. A study demonstrated the synthesis of a new room temperature ionic liquid by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid effectively captures CO2 reversibly as a carbamate salt, offering a nonvolatile, water-independent, and recyclable alternative for CO2 sequestration comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).
Synthesis of Heterocyclic Compounds
Derivatives of 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, such as 5-(bromomethyl)-2-iminotetrahydrofuran hydrobromide, serve as useful reagents for synthesizing various heterocyclic compounds, including benzazoles and quinazolinones. These derivatives facilitate condensation reactions under mild conditions and enable subsequent chemical elaborations, such as annulation reactions, demonstrating their versatility in organic synthesis (Fantin et al., 1993).
Polymer Synthesis via RAFT
The study of imidazolium-based ionic liquid monomers for polymer synthesis highlights another application. These monomers were polymerized using the reversible addition fragmentation chain transfer (RAFT) process, producing double hydrophilic block copolymers. This process underscores the utility of imidazolium derivatives in creating functional materials with potential applications in various fields, including membranes and sensors (Vijayakrishna et al., 2008).
Development of Anion Exchange Membranes
Imidazolium-type alkaline anion exchange membranes (Im-AAEMs) based on the functionalization of bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) with 1-methylimidazole demonstrate the application of these derivatives in fuel cell technology. These membranes exhibit enhanced thermal and chemical stabilities and improved conductivities, presenting a significant advancement in the development of fuel cell components (Ran et al., 2012).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-methylimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUHGQAJUUUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | |
CAS RN |
2007915-69-5 |
Source


|
| Record name | 4-(bromomethyl)-1-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)
![Butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2670437.png)

![(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2670439.png)


![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)
![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)
![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)


![tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2670457.png)
